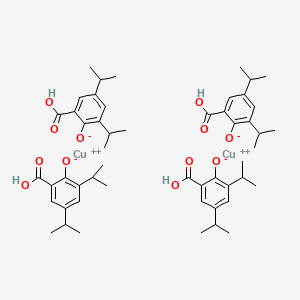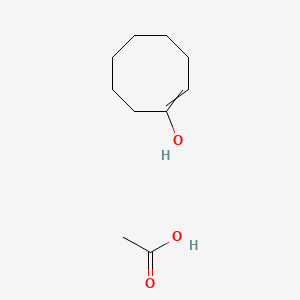
1-Cycloocten-1-ol, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cycloocten-1-ol, acetate is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclooctanone and is known for its unique chemical properties and applications. This compound is typically found as a colorless to pale yellow liquid with a distinct odor. It is soluble in common organic solvents such as diethyl ether and acetone .
Preparation Methods
1-Cycloocten-1-ol, acetate is generally synthesized through a two-step process involving esterification. The first step involves reacting 1-Cycloocten-1-ol with acetic acid in the presence of an acid catalyst to form an ester intermediate. This intermediate is then reacted with acetic anhydride to produce the final product . Industrial production methods often utilize flow chemistry setups for efficient and high-yield synthesis .
Chemical Reactions Analysis
1-Cycloocten-1-ol, acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to 1-Cycloocten-1-ol.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-Cycloocten-1-ol, acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Cycloocten-1-ol, acetate exerts its effects involves its interaction with specific molecular targets. For instance, its inhibitory activity towards aldosterone synthase is due to its ability to bind to the enzyme’s active site, thereby preventing the synthesis of aldosterone. This interaction disrupts the aldosterone signaling pathway, which is crucial in regulating blood pressure and electrolyte balance.
Comparison with Similar Compounds
1-Cycloocten-1-ol, acetate can be compared with other similar compounds such as:
Cyclooctanone: A precursor in the synthesis of this compound, known for its use in organic synthesis.
Cyclooctanol: Another derivative of cyclooctane, used in various chemical reactions.
Cyclooctene: A related compound used in polymerization reactions and as a ligand in coordination chemistry
Properties
IUPAC Name |
acetic acid;cycloocten-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O.C2H4O2/c9-8-6-4-2-1-3-5-7-8;1-2(3)4/h6,9H,1-5,7H2;1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVQBBMZDTYJBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CCCC(=CCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40778913 |
Source


|
| Record name | Acetic acid--cyclooct-1-en-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40778913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14478-13-8 |
Source


|
| Record name | Acetic acid--cyclooct-1-en-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40778913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B569404.png)
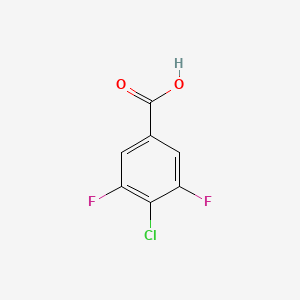
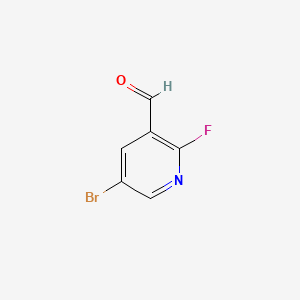
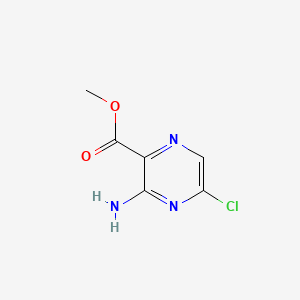
![[(1S,4S,10S)-4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B569410.png)
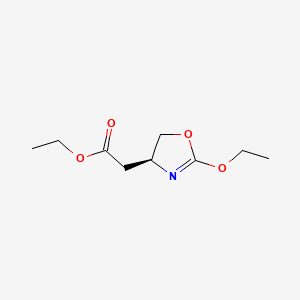
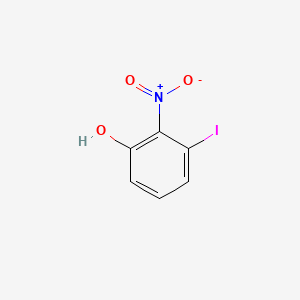
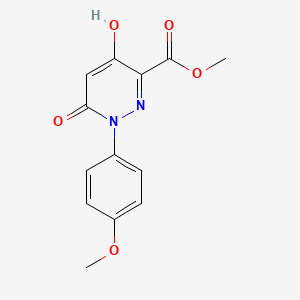
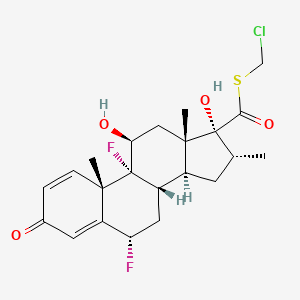
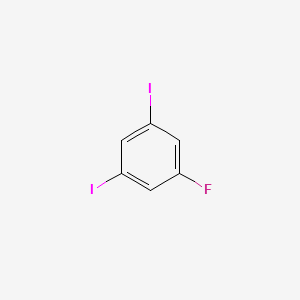

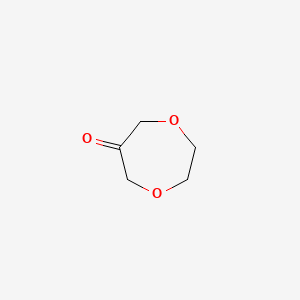
![[(2R,3S,5R)-5-[2-Amino-7-[(3R,4R,5R,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl]-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B569426.png)
